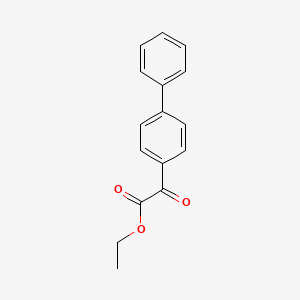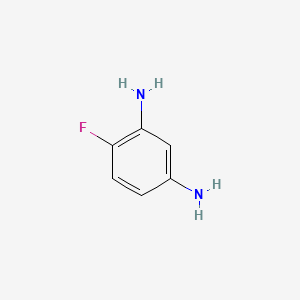
1,4-Dibenzoylbutane
概述
描述
1,4-Dibenzoylbutane is an organic compound with the molecular formula C18H18O2. It is a yellow crystalline substance that belongs to the family of chalcones. This compound is known for its unique physical and chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dibenzoylbutane can be synthesized through several methods. One common method involves the condensation of acetone and benzoyl chloride in the presence of pyridine. Another method involves the reaction of adipic acid with thionyl chloride to form adipyl chloride, which is then reacted with benzene in the presence of anhydrous aluminum chloride . The reaction mixture is cooled in an ice bath, and the adipyl chloride is added slowly to prevent charring. The resulting mixture is then poured into a mixture of ice and concentrated hydrochloric acid, and the solid this compound is obtained by crystallization .
Industrial Production Methods
In industrial settings, this compound can be produced by the oxidation of this compound with hydrogen peroxide. This process can be optimized using high-performance liquid chromatography (HPLC) to achieve a yield of about 97% .
化学反应分析
Types of Reactions
1,4-Dibenzoylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid using hydrogen peroxide.
Reduction: It can be reduced to form 1,4-diphenylbutane.
Substitution: The compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid.
Reduction: 1,4-Diphenylbutane.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,4-Dibenzoylbutane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of benzoic acid and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Dibenzoylbutane involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its exact mechanism of action is still under investigation, and further research is needed to fully understand its effects .
相似化合物的比较
Similar Compounds
Uniqueness
1,4-Dibenzoylbutane is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit distinct physical and chemical properties. Its ability to act as a precursor for the synthesis of other compounds and its potential biological activities make it a valuable compound in scientific research.
属性
IUPAC Name |
1,6-diphenylhexane-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBLNWVVFVBNRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187423 | |
| Record name | 1,6-Diphenylhexane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3375-38-0 | |
| Record name | 1,6-Diphenyl-1,6-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3375-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Diphenylhexane-1,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dibenzoylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105666 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dibenzoylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dibenzoylbutane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1159 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Diphenylhexane-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-diphenylhexane-1,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 1,4-Dibenzoylbutane and what are its key spectroscopic features?
A1: this compound features a linear chain of four carbon atoms flanked by two benzoyl (C6H5CO-) groups. Its molecular formula is C18H18O2 [, ]. Spectroscopically, the presence of a trans conformation in the -CH2-CH2- segment is evidenced by characteristic infrared absorptions at 1467 cm-1, 1308 cm-1, and 931 cm-1 [].
Q2: How does the conformation of this compound vary in the solid state?
A2: Interestingly, this compound exhibits polymorphism, meaning it can exist in different crystalline forms. One polymorph displays a monoclinic crystal structure with an all-trans conformation for the central -CH2-CH2- unit []. A more recently discovered triclinic polymorph also exists, differing slightly in the torsion angles of this central chain []. This highlights the conformational flexibility of the molecule.
Q3: Can this compound be used as a starting material for synthesizing other compounds?
A3: Yes, this compound serves as a versatile precursor in organic synthesis. For instance, it can undergo reductive coupling in the presence of titanium complexes and electrochemical methods to produce 1,2-diphenylcyclohexene []. This exemplifies its utility in constructing cyclic structures.
Q4: What unique reactions does this compound undergo due to its 1,4-diketone structure?
A4: The 1,4-diketone functionality of this compound makes it susceptible to a range of intriguing reactions. Upon treatment with zinc, it undergoes an intramolecular Reformatsky reaction []. Additionally, reactions with bases can lead to the formation of epoxy ketones [], showcasing the diverse reactivity arising from its structure.
Q5: Has this compound been studied in the context of photochemistry?
A5: Indeed, the photochemical behavior of this compound has been investigated. Upon irradiation, it undergoes Norrish Type II cleavage, a characteristic reaction of ketones, resulting in the formation of 2,5-diphenylfuran []. This highlights its photochemical reactivity and potential applications in light-driven transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














